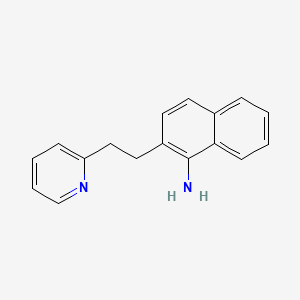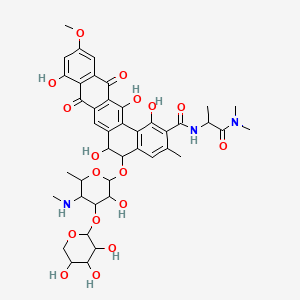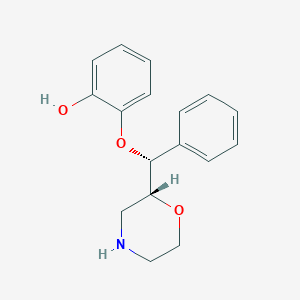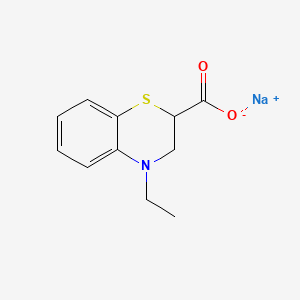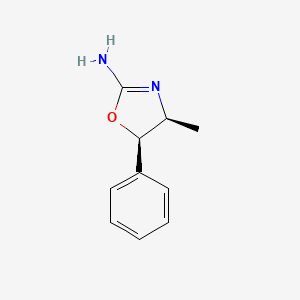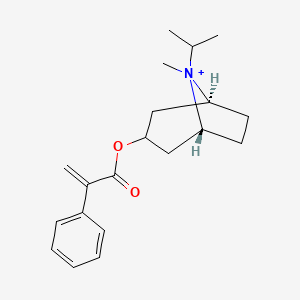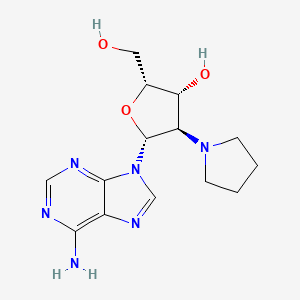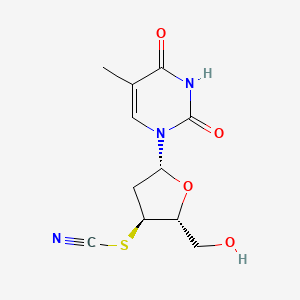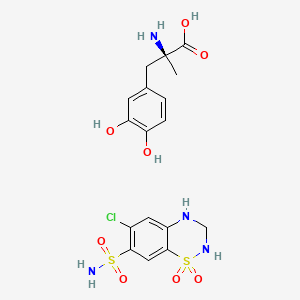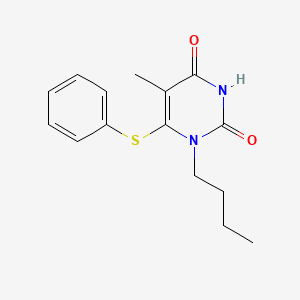![molecular formula C20H20Cl2N4O4S B12785091 [5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate CAS No. 216316-64-2](/img/structure/B12785091.png)
[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “FE3XQ66QCX” is known as 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)-. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is characterized by the presence of a methanol group and a sulfonyl group attached to a dichlorophenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the methanol group: This step involves the reaction of the imidazole derivative with formaldehyde and a reducing agent such as sodium borohydride.
Attachment of the sulfonyl group: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 3,5-dichlorobenzenesulfonyl chloride, in the presence of a base like pyridine.
Addition of the 1-methylpropyl group: This can be achieved through alkylation using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the dichlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylpropyl)-.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic the histidine residue in enzyme active sites.
Medicine: Explored for its potential as an antifungal and antibacterial agent due to its structural similarity to other bioactive imidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further enhancing its inhibitory effect.
相似化合物的比较
Similar Compounds
1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, making it less potent as an enzyme inhibitor.
5-((3,5-dichlorophenyl)sulfonyl)-1H-imidazole: Lacks the methanol and 1-methylpropyl groups, affecting its solubility and bioavailability.
4-(1-methylpropyl)-1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, reducing its potential as a bioactive compound.
Uniqueness
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and dichlorophenyl groups enhances its potential as an enzyme inhibitor, while the methanol and 1-methylpropyl groups improve its solubility and bioavailability.
属性
CAS 编号 |
216316-64-2 |
|---|---|
分子式 |
C20H20Cl2N4O4S |
分子量 |
483.4 g/mol |
IUPAC 名称 |
[5-(3,5-dichlorophenyl)sulfonyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O4S/c1-12(2)18-19(31(28,29)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-30-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChI 键 |
GFXVKXHAKSUYGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


